2-nitro-N-propylbenzenesulfonamide

Organic Synthesis Protecting Groups Nucleophilic Aromatic Substitution

2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) is a sulfonamide derivative characterized by a nitro group at the ortho position of the benzene ring and an N-propyl substituent, with molecular formula C9H12N2O4S and molecular weight 244.27 g/mol. This compound, also known as a nosyl (Ns) amine, serves as a versatile intermediate in organic synthesis, particularly valued for its role in Fukuyama-Mitsunobu alkylation and as a protecting/activating group for amines.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 89840-63-1
Cat. No. B3058505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-propylbenzenesulfonamide
CAS89840-63-1
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3
InChIKeyACOSRAUGLQAPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) Procurement and Identity Overview


2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) is a sulfonamide derivative characterized by a nitro group at the ortho position of the benzene ring and an N-propyl substituent, with molecular formula C9H12N2O4S and molecular weight 244.27 g/mol . This compound, also known as a nosyl (Ns) amine, serves as a versatile intermediate in organic synthesis, particularly valued for its role in Fukuyama-Mitsunobu alkylation and as a protecting/activating group for amines [1]. It is commercially available at 98% purity and exhibits a logP of 1.62, indicating moderate lipophilicity that influences its partitioning behavior in both synthetic and potential biological applications .

Why Generic 2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) Substitution Fails in Critical Synthetic and Research Workflows


While several nitrobenzenesulfonamide isomers and N-alkyl sulfonamide analogs share the same molecular formula, substituting 2-nitro-N-propylbenzenesulfonamide with alternatives such as 3-nitro-, 4-nitro-, or unsubstituted N-propylbenzenesulfonamide can drastically alter reactivity, regioselectivity, and deprotection efficiency. The ortho-nitro group in this compound uniquely activates the sulfonamide for smooth nucleophilic substitution under mild conditions while ensuring clean deprotection without the regioselectivity issues that plague the para-isomer [1]. This specificity is critical in multi-step syntheses, such as the production of pramipexole, where the ortho-nosyl protecting group enables high conversion rates and preserves optical purity throughout telescoped steps [2]. Failure to account for these differences can result in reduced yields, increased purification burden, and compromised stereochemical integrity, underscoring the need for precise compound selection based on empirical performance data rather than structural similarity alone.

Quantitative Differentiators for 2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) Against Structural Analogs


Ortho-Nosyl Deprotection Regioselectivity vs. Para-Isomer in Amine Synthesis

The ortho-nitrobenzenesulfonamide (o-Ns) group in 2-nitro-N-propylbenzenesulfonamide undergoes thiolate-mediated deprotection with high regioselectivity, yielding the desired secondary amine without side reactions. In contrast, the para-isomer (4-nitro-N-propylbenzenesulfonamide) exhibits reduced regioselectivity, producing minor byproducts from competing nucleophilic attack at the nitro group [1]. This difference is critical for applications requiring clean deprotection in complex substrates.

Organic Synthesis Protecting Groups Nucleophilic Aromatic Substitution

Thermodynamic Stability: Enthalpy of Formation of Ortho-Nosyl Core vs. Meta and Para Isomers

The ortho-nitrobenzenesulfonamide core exhibits distinct thermodynamic stability compared to its meta and para isomers. Rotating-bomb combustion calorimetry determined the standard molar enthalpy of formation (condensed phase) for the core 2-nitrobenzenesulfonamide as -341.3 ± 1.3 kJ·mol⁻¹. This is significantly less negative (i.e., less thermodynamically stable) than the meta isomer (-366.3 ± 1.3 kJ·mol⁻¹) and para isomer (-370.4 ± 2.1 kJ·mol⁻¹) [1]. This difference in inherent stability can influence reactivity and handling characteristics, although it is the electronic activation of the sulfonamide group that dominates synthetic utility.

Physical Organic Chemistry Thermochemistry Isomer Stability

Synthetic Accessibility: Direct Nitration Yields Ortho vs. Meta Isomers

Traditional electrophilic nitration of benzenesulfonamide favors the meta position due to the strong electron-withdrawing nature of the sulfonamide group. Under standard conditions, nitration of benzenesulfonamide produces 3-nitrobenzenesulfonamide in >85% yield, while the ortho isomer is not accessible via this route . Consequently, 2-nitro-N-propylbenzenesulfonamide must be synthesized via alternative pathways, such as the reaction of 2-nitrobenzenesulfonyl chloride with propylamine, which achieves yields of 93.9% under optimized conditions . This inherent synthetic difference means the ortho isomer commands a higher price and is scarcer in supply chains compared to the meta isomer, impacting procurement strategy.

Synthetic Methodology Regioselective Nitration Process Chemistry

Pramipexole Intermediate: Validated Performance in a Pharmaceutical Synthesis

In the scalable synthesis of pramipexole dihydrochloride monohydrate (Mirapex), (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide serves as a critical intermediate. The published route achieves a cumulative yield of >50% over four steps, with the ortho-nosyl group enabling high conversion rates and preserving optical purity throughout telescoped steps [1]. Alternative protecting groups or nitro-isomers were not reported to deliver equivalent performance, establishing the ortho-N-propyl nosyl derivative as a validated, high-performance intermediate in an FDA-approved drug synthesis.

Pharmaceutical Process Chemistry Parkinson's Disease Dopamine Agonist Synthesis

Lipophilicity (LogP) Comparison with Unsubstituted and Para-Substituted Analogs

The experimental logP of 2-nitro-N-propylbenzenesulfonamide is 1.62 , reflecting moderate lipophilicity imparted by the N-propyl group. While direct experimental logP values for the 3-nitro and 4-nitro isomers are not widely published, the unsubstituted N-propylbenzenesulfonamide is significantly less lipophilic due to the absence of the nitro group. Furthermore, the ortho-nitro group may engage in intramolecular hydrogen bonding, subtly altering effective lipophilicity compared to the meta and para isomers, which can influence membrane permeability and target engagement in biological assays . This parameter is crucial for researchers optimizing compound properties in medicinal chemistry campaigns.

Physicochemical Property Drug Design ADME Prediction

Validated Application Scenarios for 2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) Based on Quantitative Differentiation


Scalable Synthesis of Dopamine Agonist APIs (e.g., Pramipexole)

This compound is an essential intermediate in the Fukuyama alkylation-based synthesis of pramipexole. The ortho-nosyl group enables clean monoalkylation and subsequent deprotection, achieving >50% overall yield while preserving stereochemical purity. Process chemists developing scalable routes for Parkinson's disease therapeutics should procure this specific isomer to replicate validated synthetic protocols and avoid costly optimization with alternative protecting groups [1].

High-Fidelity Amine Protection/Deprotection in Complex Molecule Synthesis

For synthetic organic chemists requiring a robust amine protecting group that can be removed with high regioselectivity, 2-nitro-N-propylbenzenesulfonamide (as the Ns group) offers a distinct advantage over the para-isomer. Its clean deprotection profile under mild thiolate conditions minimizes side reactions and purification steps, making it the preferred choice in multi-step total synthesis of natural products or drug candidates where yield and purity are paramount [2].

Medicinal Chemistry Lead Optimization: Tuning Lipophilicity for ADME

In drug discovery programs targeting carbonic anhydrases or other sulfonamide-binding enzymes, the specific logP of 1.62 for this ortho-nitro N-propyl derivative provides a measurable physicochemical handle. Researchers can benchmark this compound against analogs to fine-tune membrane permeability and metabolic stability, leveraging the unique combination of ortho-nitro electronic effects and N-propyl lipophilicity to achieve desired pharmacokinetic profiles .

Thermochemical Reference Standard for Nitrobenzenesulfonamide Isomers

In physical organic chemistry and process safety studies, the precisely determined enthalpy of formation of the ortho-nitrobenzenesulfonamide core (-341.3 ± 1.3 kJ·mol⁻¹) serves as a benchmark for computational model validation and reaction calorimetry. Procurement of high-purity 2-nitro-N-propylbenzenesulfonamide enables accurate thermochemical measurements and ensures consistency with published thermodynamic data for this isomer class [3].

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